2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives have been used in various fields, including electronics and pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiophene derivatives can undergo a variety of reactions, including lithiation and bromination .Scientific Research Applications
Heterocyclic Synthesis
Benzo[b]thiophen-2-yl-hydrazonoesters, synthesized using compounds similar to 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, show potential in heterocyclic synthesis. These esters have been coupled with various nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This research suggests the utility of such compounds in the creation of diverse heterocyclic structures with potential applications in various fields of chemistry and pharmacology (Mohareb et al., 2004).
Crystal Structure Analysis
The compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, closely related to the query chemical, has been synthesized and characterized using X-ray diffraction. This analysis provides insights into the molecular structure and crystalline properties, which are crucial for understanding the reactivity and potential applications of similar compounds (Vasu et al., 2004).
Molecular Conformation and Supramolecular Aggregation
Research on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, which are structurally similar to the query compound, reveals important insights into molecular conformations and modes of supramolecular aggregation. These studies contribute to the understanding of how small changes in molecular structure can significantly affect the overall properties and potential applications of these compounds (Sagar et al., 2018).
Synthesis of Biologically Active Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, structurally akin to the target molecule, has been used in the synthesis of various biologically active compounds. These synthesized compounds have shown potential antimicrobial activity, demonstrating the applicability of such chemicals in the development of new pharmaceutical agents (Wardakhan et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of thiophene derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular level
Properties
IUPAC Name |
2-[(4-bromo-2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O2S/c1-8-2-5-13-11(6-8)14(15(20)22)17(24-13)21-16(23)10-4-3-9(18)7-12(10)19/h3-4,7-8H,2,5-6H2,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFLFFJMNVRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Br)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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